molecular formula C9H18N2O5 B1286334 2-[3-(Aminomethyl)pyrrolidin-1-YL]ethanol oxalate CAS No. 1177312-88-7

2-[3-(Aminomethyl)pyrrolidin-1-YL]ethanol oxalate

Cat. No.: B1286334
CAS No.: 1177312-88-7
M. Wt: 234.25 g/mol
InChI Key: UDIVSKHPBZWGDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(Aminomethyl)pyrrolidin-1-YL]ethanol oxalate is a chemical compound with the molecular formula C9H18N2O5. It is known for its unique structure, which includes a pyrrolidine ring and an ethanolamine moiety. This compound is used in various scientific research applications due to its distinctive properties and potential biological activities .

Safety and Hazards

“2-[3-(Aminomethyl)pyrrolidin-1-YL]ethanol oxalate” is classified as Acute Tox. 3 Oral Storage Class Code 6.1C - Combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Aminomethyl)pyrrolidin-1-YL]ethanol oxalate typically involves the reaction of 3-(aminomethyl)pyrrolidine with ethylene oxide, followed by the addition of oxalic acid to form the oxalate salt. The reaction conditions often include:

    Temperature: Moderate temperatures (e.g., 25-50°C)

    Solvent: Common solvents such as ethanol or methanol

    Catalysts: Acidic or basic catalysts to facilitate the reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Aminomethyl)pyrrolidin-1-YL]ethanol oxalate can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Replacement of functional groups with other substituents

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-[3-(Aminomethyl)pyrrolidin-1-YL]ethanol oxalate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-[3-(Aminomethyl)pyrrolidin-1-YL]ethanol oxalate involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidine Derivatives: Known for their antitrypanosomal and antiplasmodial activities

    Pyrrolidine Derivatives: Widely used in drug discovery for their versatile biological activities

Uniqueness

2-[3-(Aminomethyl)pyrrolidin-1-YL]ethanol oxalate stands out due to its unique combination of a pyrrolidine ring and an ethanolamine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

2-[3-(aminomethyl)pyrrolidin-1-yl]ethanol;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.C2H2O4/c8-5-7-1-2-9(6-7)3-4-10;3-1(4)2(5)6/h7,10H,1-6,8H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIVSKHPBZWGDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CN)CCO.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.